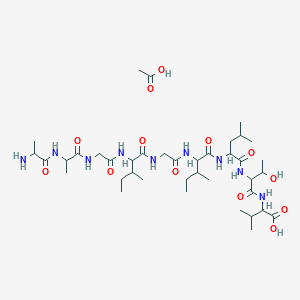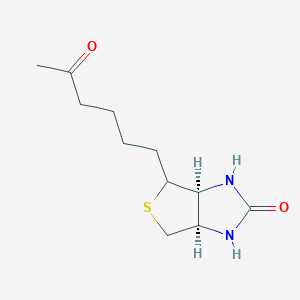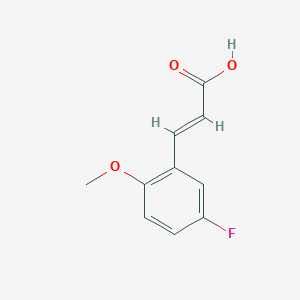
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Diastereomers) is a biomedical compound known for its inhibitory efficacy against compound-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound belongs to the class of glycosides and is derived from monosaccharides.
准备方法
The synthesis of Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves several steps. The key synthetic route includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions typically involve the use of solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
化学反应分析
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in inhibiting bacterial growth, particularly in antibiotic-resistant strains.
Medicine: Research focuses on its potential as an antimicrobial agent against resistant bacteria.
Industry: It is utilized in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes and pathways involved in cell wall synthesis, leading to the inhibition of bacterial growth and proliferation. This mechanism is particularly effective against resistant strains of bacteria.
相似化合物的比较
Similar compounds to Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside include:
N-Acetyl Muramic Acid: Used in the synthesis of bacterial cell wall components.
2,3-Diamino-2,3-dideoxy-glucopyranoside: Utilized in the preparation of glycoside derivatives.
The uniqueness of Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside lies in its specific structure, which provides enhanced inhibitory effects against resistant bacteria compared to other similar compounds.
属性
CAS 编号 |
15008-41-0 |
|---|---|
分子式 |
C₂₅H₂₉NO₈ |
分子量 |
471.5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)



![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)
